2-Chloro-4-methyl-6-phenoxypyrimidine

Description

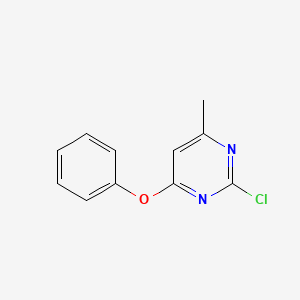

2-Chloro-4-methyl-6-phenoxypyrimidine (CAS: 18247-32-0) is a halogenated pyrimidine derivative with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.66 g/mol . Its structure features a chlorine atom at position 2, a methyl group at position 4, and a phenoxy group at position 5. Notably, it is currently listed as discontinued in commercial catalogs .

Propriétés

IUPAC Name |

2-chloro-4-methyl-6-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-7-10(14-11(12)13-8)15-9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIVOTFQHQYUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-phenoxypyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4-methyl-6-phenoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Substitution Reactions: The major products formed are substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Chloro-4-methyl-6-phenoxypyrimidine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-Chloro-4-methyl-6-phenoxypyrimidine and related pyrimidine derivatives:

Key Research Findings

- Synthetic Methods: Novel routes for analogs like 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine emphasize efficiency and scalability , while reductions using iron/HCl are common for amine derivatives ().

- Commercial Status : The main compound is discontinued (), but structurally related pyrimidines (e.g., ) remain available, highlighting market demand for specialized substituents.

Activité Biologique

Overview

2-Chloro-4-methyl-6-phenoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. Its unique structure, characterized by a chloro group and a phenoxy moiety, contributes to its diverse pharmacological effects. This article synthesizes available research findings to provide a comprehensive overview of the biological activity of this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes involved in DNA replication and repair, which may explain its anticancer properties. For instance, studies indicate that it can inhibit the phosphorylation of VEGFR-2, leading to reduced levels of VEGF in cancer cell lines such as OVCAR-4 and MDA-MB-468 . This inhibition is linked to the suppression of the transcription factor STAT3, which plays a crucial role in tumor progression.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated in several studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| OVCAR-4 (ovarian cancer) | 5.67 ± 0.57 | Cell cycle arrest in S phase; inhibition of VEGFR-2 |

| HepG2 (hepatocellular carcinoma) | 0.56 ± 0.01 | Induction of apoptosis; higher activity than Etoposide |

| MCF-7 (breast cancer) | 7.90 | Apoptosis via intrinsic pathway |

| PC-3 (prostate cancer) | 5.96 | Induction of apoptosis through both pathways |

These results highlight the compound's potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial and antifungal activities, although specific data on these effects are less robust compared to its anticancer activity.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- OVCAR-4 Cell Line Study : This study demonstrated that treatment with the compound reduced VEGF levels significantly and induced cell cycle arrest, suggesting its potential as an anticancer agent targeting angiogenesis.

- HepG2 Cell Line Study : The compound exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapy agents like Etoposide, indicating its promise in liver cancer treatment.

- Mechanistic Insights : Molecular docking studies confirmed that the phenoxy group enhances binding affinity to targets involved in tumor growth and metastasis, reinforcing the importance of this structural feature in the compound's biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.